Methyl 4,6-dichloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate
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Overview
Description
Methyl 4,6-dichloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate is a specialized organic compound characterized by its complex molecular structure. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dichloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The compound is synthesized through a series of reactions including halogenation, boronic acid formation, and esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to modify the chloro groups.
Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Chloro-Substituted Compounds: Resulting from reduction reactions.
Boronic Acid Derivatives: Resulting from substitution reactions.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in various biological assays. Its applications include:
Chemistry: Used in the development of new synthetic methodologies and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism by which Methyl 4,6-dichloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar in structure but lacks the quinoline core.
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate: Similar boronic acid moiety but different aromatic system.
Uniqueness: Methyl 4,6-dichloro-8-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate is unique due to its quinoline core and the presence of both chloro and boronic acid groups. This combination of functional groups allows for a wide range of chemical transformations and biological activities.
Properties
IUPAC Name |
methyl 4,6-dichloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BCl2NO4/c1-16(2)17(3,4)25-18(24-16)11-7-9(19)6-10-12(20)8-13(15(22)23-5)21-14(10)11/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGAQSPICHXQRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=C(C=C3Cl)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BCl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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